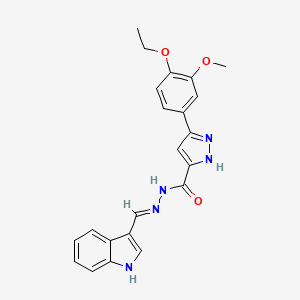

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole carbohydrazide derivatives, characterized by a hydrazone linker (-NH-N=CH-) connecting a pyrazole core to an aromatic moiety. Its molecular formula is C₂₂H₂₁N₅O₃, with a monoisotopic mass of 403.164 g/mol. The (E)-configuration at the hydrazone bond ensures spatial rigidity, influencing molecular interactions and stability. The pyrazole ring at position 3 is substituted with a 4-ethoxy-3-methoxyphenyl group, while the hydrazone moiety is linked to a 1H-indol-3-yl group.

Properties

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-3-30-20-9-8-14(10-21(20)29-2)18-11-19(26-25-18)22(28)27-24-13-15-12-23-17-7-5-4-6-16(15)17/h4-13,23H,3H2,1-2H3,(H,25,26)(H,27,28)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDPHROIBLWHDE-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of Indole Derivatives : Indole derivatives are reacted with appropriate aldehydes to form imines.

- Pyrazole Formation : The imines are then treated with hydrazine derivatives to yield the pyrazole moiety.

- Final Coupling : The final compound is obtained through coupling reactions involving carbohydrazide and the synthesized pyrazole derivatives.

The structure of the compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

2.1 Anticancer Activity

Research has demonstrated that indole and pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cells. In vitro studies revealed that some derivatives exhibited better antiproliferative activity than the standard drug 5-fluorouracil .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

- Induction of Apoptosis : The compound may enhance apoptotic pathways by downregulating anti-apoptotic proteins, leading to increased cancer cell death .

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole-pyrazole derivatives for their anticancer activity against multiple human cancer cell lines. Among these, one derivative exhibited IC50 values significantly lower than those of established chemotherapeutics, highlighting its potential as a new anticancer agent .

Case Study 2: Antimicrobial Synergy

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives in combination with standard antibiotics. The results indicated that certain combinations not only enhanced antibacterial activity but also reduced the required dosage of antibiotics, suggesting a promising avenue for overcoming antibiotic resistance .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Data Summary Table

| Activity Type | MIC (μg/mL) | IC50 (μM) | Cell Lines Tested |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | - | S. aureus, S. epidermidis |

| Anticancer | - | <10 | HepG2, BGC823, BT474 |

Chemical Reactions Analysis

Step 1: Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:

-

Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is prepared by reacting indole derivatives with cyanoacetyl intermediates under acidic conditions .

Step 2: Hydrazinolysis

The ester group is converted to a carbohydrazide via hydrazinolysis:

-

Ethyl pyrazole-5-carboxylate is refluxed with hydrazine hydrate in ethanol, yielding the carbohydrazide intermediate .

Step 3: Condensation with Indole-3-carbaldehyde

The final product is obtained through a Schiff base condensation:

-

The carbohydrazide reacts with 1H-indole-3-carbaldehyde in ethanol/piperidine, forming the (E)-configured hydrazone .

Reaction Table

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by:

-

Hydrazide (-CONHNH2) : Participates in cyclization, acylation, and coordination chemistry.

-

Indole and Pyrazole Rings : Susceptible to electrophilic substitution (e.g., nitration, halogenation).

-

Methoxy/Ethoxy Groups : Influence electronic effects and metabolic stability .

Notable Reactions

-

Metal Complexation :

The hydrazide moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Zn(II)) . These complexes exhibit enhanced bioactivity. -

Acid/Base-Mediated Rearrangements :

Under acidic conditions, the hydrazone bond undergoes hydrolysis to regenerate the carbohydrazide and indole-3-carbaldehyde . -

Oxidation :

The pyrazole sulfur atom (if present in analogues) oxidizes to sulfoxide/sulfone derivatives, altering biological activity .

Spectroscopic Characterization

Key spectral data for structural confirmation:

1H NMR (400 MHz, DMSO-d6)

| Signal (ppm) | Assignment |

|---|---|

| δ 12.22 | NH (hydrazide, broad singlet) |

| δ 9.25 | Pyrazole-H5 (singlet) |

| δ 8.52 | Indole-H2 (singlet) |

| δ 7.24–8.11 | Aromatic protons (multiplet) |

| δ 4.12–4.45 | OCH2CH3 (quartet) |

| δ 3.85 | OCH3 (singlet) |

13C NMR (100 MHz, DMSO-d6)

| Signal (ppm) | Assignment |

|---|---|

| δ 162.8 | C=O (hydrazide) |

| δ 149.2 | Pyrazole-C3 |

| δ 136.5 | Indole-C3 |

| δ 112–128 | Aromatic carbons |

IR (KBr, cm⁻¹)

| Band | Assignment |

|---|---|

| 3250 | N-H stretch (hydrazide) |

| 1675 | C=O stretch |

| 1590 | C=N stretch (hydrazone) |

| 1220 | C-O (methoxy/ethoxy) |

Biological Activity and Derivatives

While the focus is on chemical reactions, derivatives of this compound show:

-

Anticancer Activity : IC50 values of 1.18–4.18 µM against HepG2, MCF7, and other cell lines .

-

Antimicrobial Effects : MIC values <10 µg/mL against Gram-positive bacteria .

Stability and Degradation

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazole carbohydrazides are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of the target compound with structurally related analogs:

Substituent Variations on the Pyrazole Core

- : A closely related analog, N′-[(E)-1H-Indol-3-ylmethylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide (C₂₇H₂₃N₅O₂), replaces the 4-ethoxy-3-methoxyphenyl group with a 4-(4-methylbenzyloxy)phenyl substituent. This increases molecular weight (449.514 g/mol) and hydrophobicity due to the bulky benzyloxy group .

- : The compound 3-(4-ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide (C₂₄H₂₂N₄O₄) substitutes the indole group with a 2-hydroxynaphthyl moiety.

Variations in the Aromatic Hydrazone Moiety

- : N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (C₁₈H₁₇N₅O₂S) replaces the indole with a 4-hydroxyphenyl group and introduces a thienyl ring. The thienyl group may alter electronic properties, increasing dipole moments .

Hybrid Structures with Additional Functional Groups

- : 3-(Benzo[d][1,3]dioxol-5-yl)-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (C₁₉H₁₆N₄O₅) incorporates a methylenedioxyphenyl (benzodioxole) group, known for enhancing metabolic stability in drug design .

Molecular Weight and Solubility

The target compound’s molecular weight (403.164 g/mol) is intermediate compared to analogs. Bulkier substituents (e.g., benzyloxy in ) reduce aqueous solubility, while polar groups (e.g., hydroxyl in ) improve it.

Electronic Effects

- Methoxy vs. Ethoxy Groups : The 4-ethoxy-3-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing lipophilicity and hydrogen-bonding capacity. In contrast, the nitro group in creates strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.